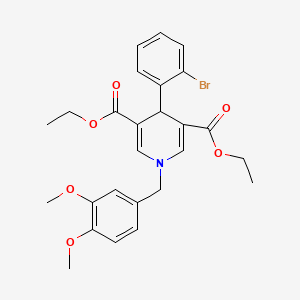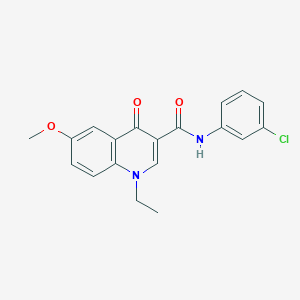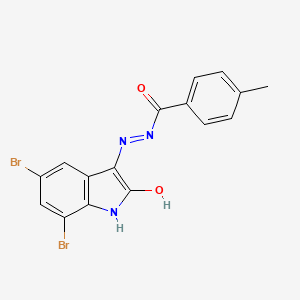![molecular formula C17H21N3O4 B6126985 1,8-dimethyl-2,3,4,5-tetrahydro-1H-azepino[2,3-b]quinolin-6-amine oxalate](/img/structure/B6126985.png)
1,8-dimethyl-2,3,4,5-tetrahydro-1H-azepino[2,3-b]quinolin-6-amine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-dimethyl-2,3,4,5-tetrahydro-1H-azepino[2,3-b]quinolin-6-amine oxalate is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 1,8-dimethyl-2,3,4,5-tetrahydro-1H-azepino[2,3-b]quinolin-6-amine oxalate is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the proliferation of cancer cells by targeting specific signaling pathways. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
1,8-dimethyl-2,3,4,5-tetrahydro-1H-azepino[2,3-b]quinolin-6-amine oxalate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit their proliferation. It has also been shown to have antioxidant and anti-inflammatory effects. In vivo studies have demonstrated that this compound can inhibit tumor growth in animal models.
实验室实验的优点和局限性
One of the main advantages of using 1,8-dimethyl-2,3,4,5-tetrahydro-1H-azepino[2,3-b]quinolin-6-amine oxalate in lab experiments is its potential as a therapeutic agent for cancer and other diseases. This compound has shown promising activity in vitro and in vivo, and further research may lead to the development of new drugs based on this compound. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on 1,8-dimethyl-2,3,4,5-tetrahydro-1H-azepino[2,3-b]quinolin-6-amine oxalate. One direction is to further investigate its mechanism of action and identify specific targets for its anticancer activity. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further research is needed to explore its potential as an anti-inflammatory and antioxidant agent, as well as its potential use as a fluorescent probe for detecting metal ions. Finally, future studies may investigate the potential of this compound for use in combination therapy with other anticancer drugs.
In conclusion, 1,8-dimethyl-2,3,4,5-tetrahydro-1H-azepino[2,3-b]quinolin-6-amine oxalate is a promising compound with potential applications in various fields. Its synthesis method has been optimized to provide high yields and purity, and it has shown promising activity against several types of cancer cells. Further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent for cancer and other diseases.
合成方法
The synthesis method of 1,8-dimethyl-2,3,4,5-tetrahydro-1H-azepino[2,3-b]quinolin-6-amine oxalate involves the condensation of 2-(2-aminoethyl)indole with 3,4-dihydroquinolin-2(1H)-one in the presence of a suitable acid catalyst. The resulting product is then treated with oxalic acid to obtain the oxalate salt of the compound. This synthesis method has been optimized to provide high yields and purity of the product.
科学研究应用
1,8-dimethyl-2,3,4,5-tetrahydro-1H-azepino[2,3-b]quinolin-6-amine oxalate has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising activity against several types of cancer cells, including breast, lung, and prostate cancer. It has also been investigated for its potential as an anti-inflammatory and antioxidant agent. In addition, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions.
属性
IUPAC Name |
1,8-dimethyl-2,3,4,5-tetrahydroazepino[2,3-b]quinolin-6-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3.C2H2O4/c1-10-6-7-13-12(9-10)14(16)11-5-3-4-8-18(2)15(11)17-13;3-1(4)2(5)6/h6-7,9H,3-5,8H2,1-2H3,(H2,16,17);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWWKYVYFOGYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(=C2N)CCCCN3C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclopropyl-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6126903.png)
![4-(2,5-dimethoxyphenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B6126912.png)

![1-(cyclohexylmethyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6126927.png)

![5-(2-oxo-2-{4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6126942.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6126947.png)

![N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B6126959.png)
![1-phenoxy-3-{[3-(1-piperidinyl)propyl]amino}-2-propanol dihydrochloride](/img/structure/B6126963.png)
![3-(4-chlorophenyl)-7-[3-(dimethylamino)propyl]-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6126967.png)

![methyl {[4-(sec-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetate](/img/structure/B6126975.png)
